molecular formula C11H12N2O3 B1529614 ethyl 5-methoxy-1H-indazole-6-carboxylate CAS No. 1403766-78-8

ethyl 5-methoxy-1H-indazole-6-carboxylate

Cat. No.: B1529614
CAS No.: 1403766-78-8
M. Wt: 220.22 g/mol
InChI Key: HCPOCNIPWWLMEU-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-indazole-6-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring This compound, in particular, features a methoxy group at the 5-position and a carboxylate ester at the 6-position of the indazole ring system

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with ethyl 5-methoxy-2-methyl-1H-indazole-6-carboxylate under acidic conditions.

  • Transition Metal Catalyzed Reactions: Modern synthetic approaches often employ transition metal catalysts, such as palladium or copper, to facilitate the formation of the indazole ring through cyclization reactions.

  • Reductive Cyclization: Another method involves reductive cyclization reactions, where precursors like 2-azidobenzaldehydes and amines are used to form the indazole core without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated or keto forms.

  • Reduction: Reduction reactions can convert the carboxylate ester group to a primary alcohol or amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the carboxylate ester can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Hydroxylated indazoles, keto-indazoles.

  • Reduction: Ethyl 5-methoxy-1H-indazole-6-ol, ethyl 5-methoxy-1H-indazole-6-amine.

  • Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methoxy-1H-indazole-6-carboxylate has found applications in several scientific research areas:

  • Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.

  • Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

  • Material Science: Its derivatives are explored for use in organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.

Mechanism of Action

Ethyl 5-methoxy-1H-indazole-6-carboxylate is compared with other similar indazole derivatives, such as ethyl 5-methyl-1H-indazole-3-carboxylate and ethyl 5-methoxy-1H-indazole-3-carboxylate. While these compounds share structural similarities, this compound is unique in its substitution pattern and potential applications. The presence of the methoxy group at the 5-position and the carboxylate ester at the 6-position provides distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Ethyl 5-methyl-1H-indazole-3-carboxylate

  • Ethyl 5-methoxy-1H-indazole-3-carboxylate

  • Ethyl 5-methoxy-1H-indazole-2-carboxylate

Properties

IUPAC Name

ethyl 5-methoxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-9-7(6-12-13-9)4-10(8)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOCNIPWWLMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=NNC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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